molecular formula C19H19NO4 B557279 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid CAS No. 203854-58-4

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Cat. No. B557279
M. Wt: 325.4 g/mol
InChI Key: BMUDOYSTGJHGNI-LBPRGKRZSA-N
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Description

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid” is a high-purity chemical compound . It is a derivative of valine, an essential amino acid . The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group used in peptide synthesis.


Synthesis Analysis

The synthesis of this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid structure. The InChI code for this compound is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 .


Chemical Reactions Analysis

The Fmoc group in this compound can be removed, and the resulting amine can be coupled with the methyl allyl carbonate.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.36 g/mol . It is a solid at room temperature and has a boiling point of 567.9°C at 760 mmHg .

Scientific Research Applications

Amino Acid Functionalization Strategies

A comprehensive review discusses the functionalization of carbon-based quantum dots using amino acids, enhancing their electronic and optical properties. This modification yields biocompatible, sustainable, and highly soluble quantum dots with potential in optoelectronic devices (Ravi et al., 2021). Furthermore, the use of amino acid derivatives, specifically in the context of β-amino acids, is highlighted for their significant impact in drug research, leveraging various metathesis reactions to access densely functionalized derivatives for pharmaceutical applications (Kiss et al., 2018).

Biomedical Applications

The pharmacological review of syringic acid, a phenolic compound synthesized via the shikimic acid pathway in plants, showcases a wide range of therapeutic applications. Its antioxidant, antimicrobial, and anti-inflammatory properties, among others, underline the potential of natural and synthetically modified amino acids in health applications (Srinivasulu et al., 2018). Similarly, discussions on the effectiveness of amino acid salt solutions in capturing CO2 emphasize the role of functionalized amino acids in environmental applications, which indirectly supports their relevance in broader scientific research (Zhang et al., 2018).

Future Directions

This compound can be used in the synthesis of pharmaceuticals, specifically non-peptide angiotensin II receptor antagonists . It can also be used in the preparation of stapled peptides by ring closing metathesis .

properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUDOYSTGJHGNI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583642
Record name (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

CAS RN

203854-58-4
Record name (2S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203854-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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